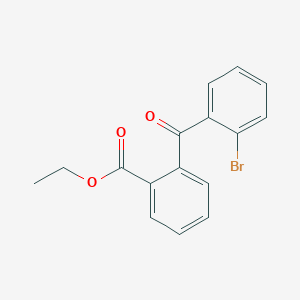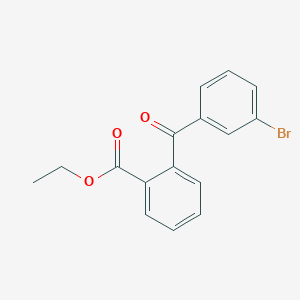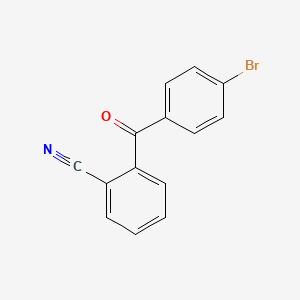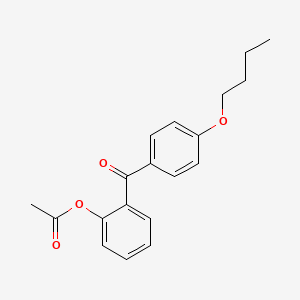
2-Acetoxy-4'-butoxybenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetoxy-4’-butoxybenzophenone: is a chemical compound with the molecular formula C19H20O4 . It is known for its use as a UV filter in sunscreens and other personal care products. The compound is a yellow crystalline powder and has a CAS Number of 890098-56-3 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-4’-butoxybenzophenone typically involves the acetylation of 4’-butoxybenzophenone. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
In industrial settings, the production of 2-Acetoxy-4’-butoxybenzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common. The purification of the final product is typically achieved through recrystallization or chromatography .
化学反応の分析
Types of Reactions
2-Acetoxy-4’-butoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted benzophenones.
科学的研究の応用
2-Acetoxy-4’-butoxybenzophenone has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a photostabilizer in various formulations.
Biology: Studied for its potential effects on biological systems, particularly in relation to UV protection.
Medicine: Investigated for its potential use in dermatological applications due to its UV filtering properties.
Industry: Employed in the production of sunscreens, cosmetics, and other personal care products.
作用機序
The primary mechanism of action of 2-Acetoxy-4’-butoxybenzophenone is its ability to absorb UV radiation, thereby protecting the skin from harmful UV rays. The compound absorbs UV light and undergoes a photochemical reaction that dissipates the energy as heat, preventing damage to the skin cells . The molecular targets include the chromophores in the skin that are susceptible to UV-induced damage .
類似化合物との比較
Similar Compounds
2-Hydroxy-4’-methoxybenzophenone: Another UV filter with similar properties but different substituents.
2,4-Dihydroxybenzophenone: Known for its strong UV absorption but lacks the butoxy group.
4-Hydroxybenzophenone: A simpler structure with hydroxyl groups instead of acetoxy and butoxy groups.
Uniqueness
2-Acetoxy-4’-butoxybenzophenone is unique due to its specific combination of acetoxy and butoxy groups, which enhance its UV absorption properties and make it particularly effective as a photostabilizer in sunscreens and personal care products .
特性
IUPAC Name |
[2-(4-butoxybenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-3-4-13-22-16-11-9-15(10-12-16)19(21)17-7-5-6-8-18(17)23-14(2)20/h5-12H,3-4,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRLSPZBDMEJGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641587 |
Source


|
| Record name | 2-(4-Butoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-56-3 |
Source


|
| Record name | Methanone, [2-(acetyloxy)phenyl](4-butoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Butoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)
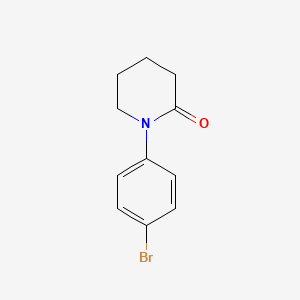
![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)
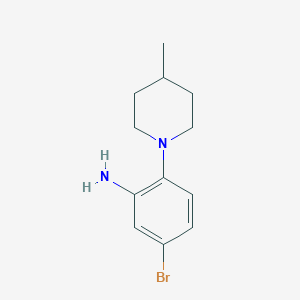
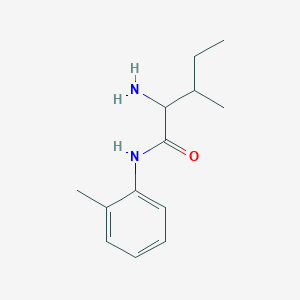
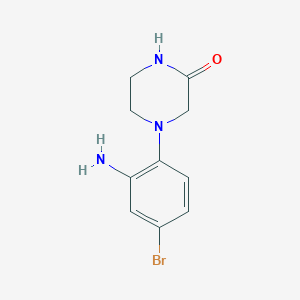
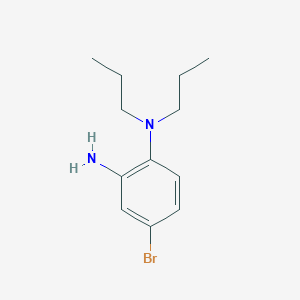


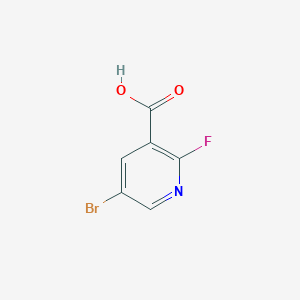
![1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride](/img/structure/B1292197.png)
